molecular formula C8H12ClN3O2 B13298290 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13298290
M. Wt: 217.65 g/mol
InChI Key: FBFQSKDNQMIARP-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS No. 1341749-98-1) is a non-natural amino acid derivative with the molecular formula C₈H₁₂ClN₃O₂ and a molecular weight of 217.65 g/mol . Its structure features a propanoic acid backbone substituted with a methyl group at the α-carbon and a 4-chloro-5-methylpyrazole moiety at the β-position. The pyrazole ring’s substitution pattern (chloro at position 4, methyl at position 5) distinguishes it from other pyrazole-containing amino acids.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

2-amino-3-(4-chloro-5-methylpyrazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H12ClN3O2/c1-5-6(9)3-11-12(5)4-8(2,10)7(13)14/h3H,4,10H2,1-2H3,(H,13,14)

InChI Key

FBFQSKDNQMIARP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C)(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Amino acid formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The amino group in the compound undergoes alkylation and acylation reactions. These reactions are typically performed under basic conditions (e.g., using NaHCO₃ or Et₃N) with alkyl halides or acyl chlorides:

Reaction Reagents/Conditions Product Yield References
AlkylationCH₃I, Et₃N, DMF, 50°CN-Methyl derivative72–85%
AcylationAcCl, NaHCO₃, THFN-Acetylated compound68%

Key Findings :

  • Alkylation enhances lipophilicity, improving membrane permeability for biological studies.

  • Acylation protects the amino group during further synthetic modifications.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification and amidation:

Reaction Reagents/Conditions Product Yield References
EsterificationMeOH, H₂SO₄, refluxMethyl ester90%
AmidationEDC, HOBt, NH₃, DCMPrimary amide65%

Mechanistic Insight :

  • Esterification is acid-catalyzed, while amidation requires coupling agents (e.g., EDC/HOBt) to activate the carboxyl group .

Pyrazole Ring Reactivity

The 4-chloro-5-methylpyrazole ring undergoes electrophilic substitution and coupling reactions:

Reaction Reagents/Conditions Product Yield References
BrominationBr₂, FeCl₃, CHCl₃3-Bromo-4-chloro-5-methylpyrazole derivative55%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Aryl-substituted pyrazole60–78%

Key Findings :

  • Bromination occurs at the C3 position due to electron-withdrawing effects of the chloro and methyl groups.

  • Suzuki coupling enables the introduction of aromatic groups for enhanced bioactivity .

Cyclization Reactions

The amino and carboxylic acid groups facilitate intramolecular cyclization:

| Reaction |

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or as a probe in biochemical assays.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its chloro-methylpyrazole substituent. Below is a comparative analysis with structurally related amino acid derivatives:

Table 1: Structural Comparison of Propanoic Acid Derivatives
Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid Pyrazole 4-Cl, 5-Me C₈H₁₂ClN₃O₂ 217.65 Underexplored (structural analog)
(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1H-pyrazol-3′-yl]propanoic acid Pyrazole 5-(4-nitrophenyl), 1-phenyl C₁₈H₁₇N₅O₄ 367.36 Synthetic intermediate
(S)-2-Amino-3-(1-benzyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acid Triazole 1-benzyl C₁₃H₁₆N₄O₂ 276.30 Antifungal activity
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric acid) None (phenoxy) 4-(4-chlorobenzoyl)phenoxy C₁₇H₁₅ClO₄ 318.76 Lipid regulation (PPARα agonist)
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyrazole + Pyran 5-amino-3-hydroxy, fused pyran system C₁₉H₂₀N₆O₄ 396.40 Photophysical/biological studies

Physicochemical Properties

  • Stability : The electron-withdrawing chloro substituent may increase stability against metabolic degradation compared to nitro- or hydroxy-substituted analogs (e.g., ).
  • Molecular Weight : At 217.65 g/mol , the target compound is smaller than pyran-pyrazole hybrids (e.g., 396.40 g/mol in ), suggesting better bioavailability.

Biological Activity

2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C8_8H12_{12}ClN3_3O2_2, with a molecular weight of approximately 217.65 g/mol. Its structure features an amino group, a pyrazole ring, and a branched propanoic acid moiety, which contribute to its unique biological activity.

Biological Activity Overview

Research indicates that 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid exhibits several biological activities, primarily as an enzyme inhibitor. Its interactions with various biological targets suggest potential roles in modulating inflammatory pathways and cancer progression.

Key Findings

  • Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in inflammatory processes and cancer pathways. Studies suggest it may interact with enzymes such as GABA aminotransferase, potentially leading to increased levels of GABA, an important neurotransmitter.
  • Antimicrobial Properties : Preliminary investigations indicate that similar pyrazole derivatives exhibit antimicrobial activity against strains like Staphylococcus aureus and Mycobacterium abscessus, hinting at the potential for 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid to possess similar effects .
  • Antioxidant Activity : Compounds with structural similarities have demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress in various diseases .

The exact mechanisms through which 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid exerts its effects are still under investigation. However, its ability to bind to specific receptors or enzymes is crucial for understanding its therapeutic potential.

Interaction Studies

Interaction studies have shown that this compound can effectively bind to biological targets, leading to modulation of their activity. These interactions are essential for elucidating its therapeutic effects and guiding further drug development efforts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
3-(4-Chloro-5-methylpyrazol-1-yl)-2-methylpropanoic acidSimilar pyrazole ringDifferent substituents on the propanoic acid
2-Amino-3-(5-methylisoxazolyl)-2-methylpropanoic acidIsoxazole instead of pyrazolePotentially different biological activity
3-(Trifluoromethylpyrazolyl)-2-methylpropanoic acidTrifluoromethyl group additionIncreased lipophilicity affecting bioavailability

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Synthesis and Evaluation : A study synthesized several derivatives of pyrazole-based compounds, including 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid, evaluating their inhibitory effects on various enzymes related to cancer .
  • Pharmacological Testing : In vivo testing has shown promising results regarding the safety profile and efficacy of related compounds in animal models, indicating potential pathways for clinical application .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid in academic settings?

  • Methodological Answer : The compound can be synthesized via multi-step regioselective condensation and aza-Michael addition reactions. For example, pyrazole-containing α-amino acids are synthesized by reacting pyrazole intermediates with protected amino acid esters under reflux conditions (e.g., ethanol at 80–90°C). Purification involves column chromatography and recrystallization, with yields typically ranging from 70–90% . Key steps include:

  • Step 1 : Formation of the pyrazole ring via Vilsmeier–Haack reaction or cyclization of hydrazine derivatives with diketones .
  • Step 2 : Introduction of the amino acid moiety using NaBH3CN for reductive amination or HCl-mediated hydrolysis .
    • Data Consideration : Monitor reaction progress using TLC and characterize intermediates via 1^1H/13^{13}C NMR and IR spectroscopy .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring and stereochemistry of the α-amino acid moiety. For example, 1^1H NMR peaks at δ 7.5–8.0 ppm indicate aromatic protons from the pyrazole substituents .
  • Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess chromatographic purity .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s stability under experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Related pyrazole derivatives show melting points >300°C, suggesting thermal robustness .
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation products via LC-MS .
  • Light Sensitivity : Store samples in amber vials under inert gas (N2_2) to prevent photodegradation .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., mycobacterial enzymes). Pyrazole moieties often exhibit hydrogen bonding with active-site residues .
  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • MD Simulations : Run 100-ns trajectories to assess binding stability in solvated systems .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?

  • Methodological Answer :

  • Standardize Assays : Use consistent microbial strains (e.g., Mycobacterium tuberculosis H37Rv) and MIC protocols. Variations in inoculum size or culture media significantly affect results .
  • Purity Verification : Cross-validate activity data with HPLC-pure (>99%) batches to exclude confounding effects from synthetic by-products .
  • Mechanistic Studies : Perform time-kill assays or transcriptomic profiling to differentiate bacteriostatic vs. bactericidal effects .

Q. What protocols ensure safe handling given limited ecotoxicological data?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and FFP3 respirators to minimize inhalation/contact risks .
  • Waste Disposal : Neutralize acidic/basic residues before transferring to licensed hazardous waste facilities .
  • Ecotoxicity Mitigation : Assume precautionary PBT (persistent, bioaccumulative, toxic) classification until biodegradation data are available. Avoid aqueous discharge .

Data Contradictions and Mitigation

  • Synthetic Yields : Discrepancies in reported yields (e.g., 70–90%) may arise from varying reagent purity or reaction scale. Always replicate small-scale protocols before scaling up .
  • Biological Activity : Inconsistent MIC values may reflect differences in bacterial efflux pump expression. Include positive controls (e.g., isoniazid for antimycobacterial assays) .

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